molecular formula C11H11NO B1490796 (6-Methylquinolin-3-yl)methanol CAS No. 1307237-69-9

(6-Methylquinolin-3-yl)methanol

Cat. No. B1490796
M. Wt: 173.21 g/mol
InChI Key: HXKJHDIJKKAWCY-UHFFFAOYSA-N
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Description

“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . Its IUPAC name is (6-methyl-3-quinolinyl)methanol . The compound has a molecular weight of 173.21 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “(6-Methylquinolin-3-yl)methanol” is 1S/C11H11NO/c1-8-2-3-11-10 (4-8)5-9 (7-13)6-12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a quinoline core with a methyl group at the 6th position and a methanol group at the 3rd position.


Physical And Chemical Properties Analysis

“(6-Methylquinolin-3-yl)methanol” has a melting point of 86-88 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

General Information

“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . It has a molecular weight of 173.21 and its IUPAC name is (6-methyl-3-quinolinyl)methanol . It is usually in the form of a powder .

Potential Application in Photocatalysis

One potential application of “(6-Methylquinolin-3-yl)methanol” could be in the field of photocatalysis . In a study, a bio-transformation of the ZnMn2O4 gel was employed to introduce highly-ordered modulation during melamine pyrolysis . This process reorganized traditional carbon nitride into crossed C3N4 monolayers, simultaneously engineering an auspicious Z-schematic system . The study showed that this system exhibited unsurpassed activity, achieving complete levofloxacin detoxification under visible-light irradiation .

Potential Application in Group-14 Chemistry

“(6-Methylquinolin-3-yl)methanol” could potentially be used in the field of group-14 chemistry . Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials . This is a potential application and further research is needed to confirm the role of “(6-Methylquinolin-3-yl)methanol” in this process .

Potential Application in Methanol Production

While not specific to “(6-Methylquinolin-3-yl)methanol”, methanol itself has a wide range of applications . When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions . Methanol is used to fuel our cars and trucks, marine vessels, boilers, cookstoves and kilns, among a growing list of market applications .

Potential Application in Group-14 Chemistry

“(6-Methylquinolin-3-yl)methanol” could potentially be used in the field of group-14 chemistry . Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials . This is a potential application and further research is needed to confirm the role of “(6-Methylquinolin-3-yl)methanol” in this process .

Potential Application in Methanol Production

While not specific to “(6-Methylquinolin-3-yl)methanol”, methanol itself has a wide range of applications . When made from renewable feedstocks like captured CO2 or waste, methanol becomes a net carbon-neutral fuel aligned with climate change policies to lower greenhouse gas emissions . Methanol is used to fuel our cars and trucks, marine vessels, boilers, cookstoves and kilns, among a growing list of market applications .

Safety And Hazards

The safety information available indicates that “(6-Methylquinolin-3-yl)methanol” may cause skin irritation and serious eye irritation . Precautionary measures should be taken while handling this compound .

Future Directions

The future directions for “(6-Methylquinolin-3-yl)methanol” and its derivatives could involve further exploration of their therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

(6-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKJHDIJKKAWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methylquinolin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
FN Khan, SM Roopan, AK Kushwaha… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C11H10ClNO, is close to being planar (rms deviation for the non-H atoms = 0.026 Å). In the crystal, molecules are linked by O—H⋯O hydrogen bonds, generating C(…
Number of citations: 2 scripts.iucr.org
VR Hathwar, SM Roopan, R Subashini… - Journal of chemical …, 2010 - Springer
Six crystal structures of substituted 2-chloroquinoline derivatives have been analysed to evaluate the role of Cl atom as a self recognizing unit resulting in the formation of Cl…Cl and CH…
Number of citations: 82 link.springer.com
DK Kumar, R Shankar, SP Rajendran - Journal of Chemical Sciences, 2012 - Springer
Cannizzaro reaction of 2-chloro-3-formylquinolines was investigated under two different conditions. Under both conditions, redox and methoxylation proceeded simultaneously and …
Number of citations: 5 link.springer.com
BP Nandeshwarappa, S Chandrashekharappa… - Chemical Data …, 2020 - Elsevier
The present work deals with synthesis and characterization of some of novel 2H-[1,4]oxaselenepino[5,6-b]quinolin-3(5H)-ones derivatives. A series of 2‑chloro-3-formylquinolines (2a-I) …
Number of citations: 6 www.sciencedirect.com
DV Jawale, UR Pratap, AA Mulay, JR Mali… - Journal of Chemical …, 2011 - Springer
A convenient multi step synthetic protocol for new dihydropyrimidinones bearing quinolynyl methoxy phenyl moiety has been developed from 2-chloro-3-formyl quinolines. The last step …
Number of citations: 20 link.springer.com
F Guenfoud, A Direm, M Laabassi… - Journal of Chemical …, 2012 - Springer
Quinoline derivatives represent the major class of heterocycles, and a number of preparations have been known since the late 1800s. The quinoline ring system occurs in various …
Number of citations: 1 link.springer.com
SK Avula, S Ullah, SA Halim, A Khan, MU Anwar… - Journal of Molecular …, 2023 - Elsevier
In this article, 26 compounds of substituted quinoline derivatives were synthesized and their α-glucosidase inhibition activity against the α-glucosidase enzyme was investigated. The …
Number of citations: 3 www.sciencedirect.com
FRB Bokosi - 2019 - commons.ru.ac.za
The urgent need for new systemic pharmacological entities prompted us to report a library of 2, 3-substituted quinoline derivatives. Considering the ubiquity of quinoline-containing …
Number of citations: 2 commons.ru.ac.za
J Stondus, S Anthal, R Kant - rasayanjournal.co.in
Quinoline and its derivatives, especially the halogenated quinolines, possess a variety of biological activities and exhibit some excellent antimicrobial and anti-cancer activities. The …
Number of citations: 4 www.rasayanjournal.co.in
M AKKURT - ACTA CRYSTALLOGRAPHICA. SECTION E …, 2010
Number of citations: 0

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